3-Fluoroquinolin-7-OL

Übersicht

Beschreibung

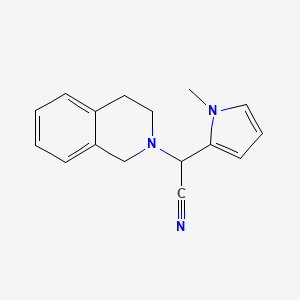

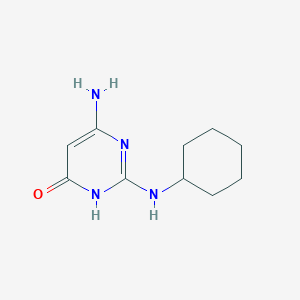

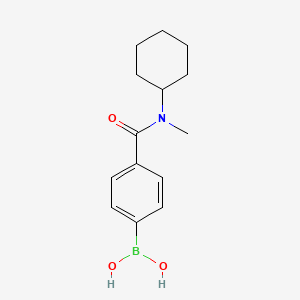

“3-Fluoroquinolin-7-OL” is a chemical compound with the molecular formula C9H6FNO . It is used for research purposes and is not intended for human or veterinary use .

Synthesis Analysis

The synthesis of fluoroquinolones involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation . A large group of highly active fluoroquinolones contains the pyrrolidine fragment in position 7 .

Molecular Structure Analysis

The molecular structure of “3-Fluoroquinolin-7-OL” consists of a quinoline ring with a fluorine atom at the 3rd position and a hydroxyl group at the 7th position .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

- Novel Antibacterial Agents : Fluoroquinolones, including compounds structurally similar to 3-Fluoroquinolin-7-OL, are significant for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives have shown remarkable potency against clinical isolates, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, with their structure-activity relationship (SAR) study revealing key factors for this activity (Kuramoto et al., 2003).

- Antimycobacterial Activities : Some fluoroquinolones have been synthesized and evaluated for their in vitro and in vivo activities against Mycobacterium tuberculosis strains, showing significant potential in treating tuberculosis with specific compounds demonstrating promising efficacy (Senthilkumar et al., 2009).

Anticancer Applications

- Synthesis for Cancer Therapy : Research on structural modification of fluoroquinolines aims at combating drug-resistant bacteria and exploring avenues for cancer therapy. This involves chemical modifications to enhance pharmacodynamics and overcome antibiotic resistance, potentially paving the way for new anticancer drugs (Hryhoriv et al., 2021).

Molecular Imaging and Interaction Studies

- Vesicular Monoamine Transporter 2 Imaging : Derivatives have been investigated for their potential in imaging VMAT2 sites in humans, with studies indicating their safety and suitable biodistribution for clinical use, highlighting their role in understanding various neurological conditions (Lin et al., 2010).

- NK-3 Receptor Ligands for Medical Imaging : The synthesis of fluoroquinoline derivatives has been explored for their application as NK-3 ligands, aiming at developing radioligands for PET and SPECT studies, a crucial step towards non-invasive imaging techniques for medical diagnostics (Bennacef et al., 2004).

Fluorescence and Interaction with Biomolecules

- Fluorescent Properties and Interaction with Lysozyme : Studies have investigated the interaction of specific fluorinated quinolines with lysozyme, highlighting their potential in understanding biomolecular interactions and developing fluorescent probes for biological research (Hemalatha et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-fluoroquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYWRUGPXKKQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621798 | |

| Record name | 3-Fluoroquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoroquinolin-7-OL | |

CAS RN |

288384-55-4 | |

| Record name | 3-Fluoroquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1450840.png)

![3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1450850.png)

![2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid](/img/structure/B1450852.png)

![4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid](/img/structure/B1450853.png)